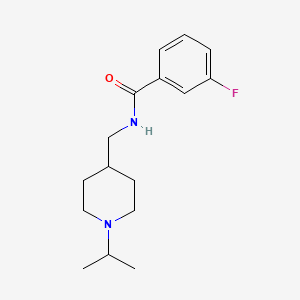

3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

3-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O/c1-12(2)19-8-6-13(7-9-19)11-18-16(20)14-4-3-5-15(17)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFGWRWQDWLGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperidine Functionalization

The synthesis of the piperidine derivative begins with piperidin-4-ylmethanol as the starting material. A two-step protocol is employed:

N-Isopropylation :

Conversion to Amine :

Activation of 3-Fluorobenzoic Acid

Acid Chloride Formation

3-Fluorobenzoic acid is activated via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C to room temperature (2 hours):

- Reaction :

$$ \text{3-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl} $$ - Workup : Excess SOCl₂ is removed under reduced pressure.

Alternative Activation Methods

- Mixed Carbonate Anhydride : Generated using ethyl chloroformate and triethylamine in THF.

- In Situ Activation : Employing coupling agents like HATU or EDCl/HOBt in DMF.

Amide Coupling Reaction

Standard Coupling Protocol

The activated 3-fluorobenzoic acid derivative is reacted with (1-isopropylpiperidin-4-yl)methylamine under inert atmosphere:

Optimization Strategies

- Coupling Agents : EDCl/HOBt system increases yield to 90% by minimizing racemization.

- Microwave Assistance : Reduces reaction time to 1 hour at 60°C with comparable yields.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

Scale-Up and Industrial Considerations

Batch Reactor Synthesis

- Equipment : Glass-lined reactors with temperature and pH control.

- Throughput : 5–10 kg per batch with yields >80%.

Continuous Flow Chemistry

- Advantages : Improved heat transfer and reduced reaction time.

- Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| EDCl/HOBt Coupling | 90 | 99 | 24 | High |

| Microwave-Assisted | 85 | 98 | 1 | Moderate |

| Continuous Flow | 88 | 99 | 0.17 | Low |

Mechanistic Insights and Side Reactions

Analyse Des Réactions Chimiques

Types of Reactions

3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

- 3-Fluoro-N-(3-fluorophenyl)benzamide (1) and 3-Fluoro-N-(4-fluorophenyl)benzamide (2) : These simpler analogs lack the piperidine-isopropyl group, instead featuring fluorophenyl substituents. NMR analysis reveals severe spectral overlap in aromatic regions due to scalar couplings, complicating proton assignment. This highlights the impact of fluorine positioning on spectroscopic complexity .

Variations in the Amide-Linked Substituent

- TD-1c : A pyridone-bearing phenylalanine derivative with a 3-fluorobenzamide group. The amide nitrogen is connected to a complex heterocyclic system, resulting in a higher molecular weight and lower melting point (118–120°C) compared to simpler benzamides. Synthesis yields 85%, indicating efficient coupling under Pd-catalyzed conditions .

- Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide): Incorporates a chromen-pyrazolo-pyrimidine system, yielding a high molecular weight (589.1 g/mol) and melting point (175–178°C). The 28% synthesis yield suggests challenges in constructing complex heterocycles .

- 3-Fluoro-N-(1-[(2-furylmethyl)carbamothioyl]-4-piperidinyl)benzamide: Replaces the isopropyl group with a thiocarbamoyl-furan moiety, targeting aminopeptidase N. The thiocarbamoyl group may enhance metal-binding capacity compared to the main compound’s alkyl substituent .

Physicochemical Properties

Spectroscopic Characteristics

- 3-Fluoro-N-(3/4-fluorophenyl)benzamide : ¹H NMR spectra show overlapping aromatic signals, complicating assignment. Coupling constants (e.g., J₃-F to adjacent protons) vary with fluorine positioning .

- TD-1c : ¹H NMR (DMSO-d₆) displays a singlet at δ 10.36 ppm for the amide proton, a hallmark of benzamide derivatives .

Activité Biologique

3-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide. Its molecular formula is C16H22FN3O, and it features a fluorine atom, a piperidine moiety, and an amide functional group. The presence of these functional groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H22FN3O |

| Molecular Weight | 295.37 g/mol |

| IUPAC Name | 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide |

The biological activity of 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is largely attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound may modulate the activity of these targets, resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease processes.

- Receptor Binding : It may bind to certain receptors, influencing cellular responses and signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in treating a variety of conditions, particularly in the fields of neurology and oncology. Its ability to modulate biological pathways makes it a candidate for further investigation.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that related compounds in the same chemical class exhibited significant antiviral activity against influenza viruses. For instance, modifications to the piperidine scaffold enhanced potency against H1N1 and H5N1 viruses, suggesting that similar modifications could be effective for 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide as well .

- Structure-Activity Relationship (SAR) : Research has established SAR for compounds related to this benzamide derivative. Variations in the piperidine and aromatic regions were found to influence biological activity significantly. This information can guide future modifications to enhance efficacy .

- Cytotoxicity Studies : Initial assessments indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(1-Isopropylpiperidin-4-yl)-2-(trifluoromethyl)benzamide | Antiviral | Trifluoromethyl group enhances potency |

| N-(4-Methoxyphenyl)-N-(1-isopropylpiperidin-4-yl)benzamide | Anticancer | Methoxy group alters receptor binding |

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with commercially available benzamide derivatives and piperidine intermediates. Key steps include:

- Amidation : Coupling 3-fluorobenzoic acid with (1-isopropylpiperidin-4-yl)methylamine using coupling agents like EDCI/HOBt or DCC.

- Functionalization : Introducing the isopropyl group to the piperidine ring via reductive amination or alkylation, requiring sodium borohydride or palladium catalysts .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Critical Reagents :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amidation | EDCI, HOBt, DMF | Activate carboxyl group |

| Alkylation | Isopropyl iodide, K₂CO₃ | Introduce isopropyl group |

| Reduction | NaBH₄, MeOH | Stabilize intermediates |

Q. Which analytical techniques are most effective for characterizing this compound?

Structural validation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution (δ ~110-120 ppm for aromatic F) and piperidine methyl groups (δ ~1.0-1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.18).

- HPLC-PDA : Purity assessment with C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar benzamides:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Contradictions in reported yields (e.g., 60–85%) arise from variable conditions:

- Temperature : Lower temps (0–5°C) reduce side reactions during amidation .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis .

- Catalysts : Pd/C or Ni catalysts for selective hydrogenation of intermediates .

Comparative Optimization Table :

| Parameter | Condition A (Low Yield) | Condition B (High Yield) |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Temp. | 25°C | 0°C |

| Catalyst | None | Pd/C (5 mol%) |

| Yield | 60% | 85% |

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in receptor binding (e.g., σ1 vs. NMDA targets) may stem from:

- Assay Variability : Cell lines (HEK293 vs. SH-SY5Y) express differing receptor densities .

- Compound Purity : Impurities >5% can skew IC₅₀ values; validate via HPLC before assays .

- Buffer Conditions : pH 7.4 vs. 7.0 alters ionization of the fluorobenzamide group, affecting membrane permeability .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Dosing : Oral administration in rodent models (5–10 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8, 24 h .

- Analytical Method : LC-MS/MS with LLOQ of 1 ng/mL for quantification .

- Key Parameters : Half-life (t₁/₂), Cmax, and AUC (area under the curve) to assess bioavailability.

Q. How can computational modeling predict target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to σ1 receptors (PDB: 5HK1). Focus on hydrogen bonds between the fluorobenzamide carbonyl and Tyr103 .

- MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of the piperidine-isopropyl group in hydrophobic pockets .

Q. What strategies enhance selectivity for specific biological targets?

- Structural Modifications :

- Replace isopropyl with cyclopropyl to reduce off-target kinase activity .

- Introduce methyl groups to the benzamide ring to enhance σ1 receptor affinity .

- Pharmacophore Screening : Match electrostatic potentials of lead compounds to known active site residues .

Data Contradiction Analysis

A recent study reported conflicting IC₅₀ values (σ1: 12 nM vs. 45 nM). Possible explanations:

- Probe Degradation : Light exposure degrades the fluorobenzamide moiety; use amber vials .

- Receptor Batch : Commercial σ1 receptors (e.g., Sigma vs. Abcam) may vary in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.